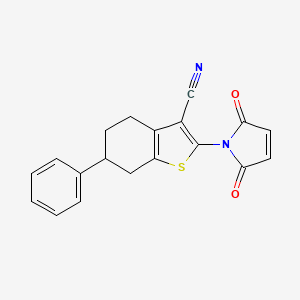

1-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carbonitril

Übersicht

Beschreibung

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C19H14N2O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antikrebs-Eigenschaften

Maleimide, die strukturell mit der fraglichen Verbindung verwandt sind, haben nachweislich Antikrebs-Eigenschaften . Die biogene Imidsgruppe sorgt für eine hohe biologische Aktivität und macht sie für die Entwicklung von Antitumor-Medikamenten geeignet. Sie können verschiedene Proteine hemmen, darunter Enzyme wie Cyclooxygenase und Kinase, die in der Zellsignalgebung und Krebsentwicklung von entscheidender Bedeutung sind .

Neurologische Studien: Antikonvulsives Potenzial

Forschungen zeigen, dass Derivate von Pyrrolidindionen, die eine ähnliche Kernstruktur mit der Verbindung teilen, mit spannungsgesteuerten Natriumkanälen und Kalziumkanälen interagieren . Diese Wechselwirkungen sind bei neurologischen Erkrankungen von Bedeutung und deuten auf mögliche Anwendungen bei der Entwicklung von Antikonvulsiva hin.

Materialwissenschaften: Graphenfunktionalisierung

Maleimide wurden so konzipiert, dass sie sich selbst zusammenlagern und mit Graphen reagieren, wobei sie als Dienophile wirken . Diese Eigenschaft ist für die chemische Funktionalisierung von Graphen unerlässlich, die für seine praktischen Anwendungen in der Elektronik und Materialwissenschaften von entscheidender Bedeutung ist.

Biochemie: Proteinkreuzvernetzung

Die Maleimidgruppe ist bekannt für ihre Reaktivität mit thiolischen Funktionen, was sie zu einem wertvollen Werkzeug für die Proteinkreuzvernetzung und -markierung macht . Diese Anwendung ist entscheidend für die Untersuchung von Proteinwechselwirkungen und -funktionen.

Chemotherapie: Medikamentenkonjugate

Maleimide werden bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) für die zielgerichtete Chemotherapie eingesetzt . Sie ermöglichen die ortsspezifische Anbindung von zytotoxischen Medikamenten an Antikörper, wodurch die Therapie auf Krebszellen gerichtet und gesundes Gewebe geschont wird.

Polymerchemie: Härtungsmittel und Polymerisation

Maleimide dienen als Härtungsmittel in Epoxidharzen und Reagenzien für radikalische Polymerisationen . Ihr ungesättigter Zyklus ist ein Ausgangspunkt für die Gewinnung synthetischer Verbindungen in der organischen und makromolekularen Chemie.

Antimikrobielle Forschung: Antibakterielle und antivirale Aktivitäten

Sulfonamid-Derivate, die aus ähnlichen Verbindungen wie der fraglichen Verbindung synthetisiert werden können, weisen eine breite Palette biologischer Aktivitäten auf, darunter antibakterielle und antivirale Wirkungen . Sie wurden bei der Behandlung verschiedener Infektionen eingesetzt und sind weiterhin relevant bei der Suche nach neuen antimikrobiellen Wirkstoffen.

Entzündungshemmende und Schmerzmittel-Entwicklung

Die verwandten Sulfonamidstrukturen werden klinisch als entzündungshemmende und schmerzlindernde Mittel eingesetzt . Ihre Fähigkeit, Entzündungsreaktionen zu modulieren, macht sie zu Kandidaten für die Entwicklung neuer Behandlungen für Erkrankungen wie Arthritis und Schmerzmanagement.

Biologische Aktivität

The compound 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS No. 2408399-92-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 485.66 g/mol. The structure features a benzothiophene core linked to a pyrrole moiety, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antinociceptive Activity : Studies have shown that derivatives of benzothiophene compounds can exhibit significant analgesic effects. For instance, related compounds have been tested for their ability to alleviate pain in animal models, demonstrating potential as new analgesics .

- Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against various pathogens. The presence of functional groups such as carbonitrile and dioxopyrrole enhances their interaction with microbial enzymes .

- Anti-inflammatory Effects : The anti-inflammatory potential of similar compounds has been evaluated in models of induced inflammation, showing promising results in reducing inflammatory markers .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The structural features allow it to interact with specific enzymes involved in pain and inflammation pathways.

- Modulation of Receptor Activity : There is evidence suggesting that these compounds may act on various receptors in the central nervous system, contributing to their analgesic effects.

Case Study 1: Antinociceptive Activity

A study published in 2023 investigated the antinociceptive properties of a series of benzothiophene derivatives. The results indicated that the compound significantly reduced pain responses in rodent models when administered at specific dosages. The study concluded that the mechanism likely involves modulation of opioid receptors and inhibition of pro-inflammatory cytokines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar structures. In vitro tests revealed that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S/c20-11-15-14-7-6-13(12-4-2-1-3-5-12)10-16(14)24-19(15)21-17(22)8-9-18(21)23/h1-5,8-9,13H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWZLAKOOZBZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CC=CC=C3)SC(=C2C#N)N4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.